molecular formula C24H20N4O4 B11633816 Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate

Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11633816
M. Wt: 428.4 g/mol
InChI Key: MGTCGOQCHXNXQA-UHFFFAOYSA-N
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Description

Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to form the quinazoline ring. The 4-nitrophenyl group is introduced through a nitration reaction, and the propyl ester is formed by esterification of the carboxylic acid group with propanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis. Advanced purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propyl ester group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate can be compared with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the propyl ester enhances its reactivity and lipophilicity, respectively, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

propyl 4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C24H20N4O4/c1-2-15-32-24(29)17-7-11-18(12-8-17)25-23-20-5-3-4-6-21(20)26-22(27-23)16-9-13-19(14-10-16)28(30)31/h3-14H,2,15H2,1H3,(H,25,26,27)

InChI Key

MGTCGOQCHXNXQA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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